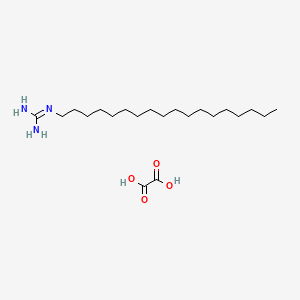

Guanidine, octadecyl-, ethanedioate

Descripción general

Descripción

Guanidine, octadecyl-, ethanedioate is a compound that combines the properties of guanidine and octadecyl groups with ethanedioate as the counterion Guanidine is a strong organic base, often used in various chemical and biological applications due to its high basicity and ability to form stable hydrogen bonds The octadecyl group, a long-chain alkyl group, imparts hydrophobic characteristics to the compound, making it useful in surfactant and emulsifying applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of guanidine, octadecyl-, ethanedioate typically involves the reaction of octadecylamine with a guanidine precursor, followed by the introduction of ethanedioate as the counterion. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction proceeds as follows:

Reaction of Octadecylamine with Thiourea Derivative: Octadecylamine is reacted with a thiourea derivative in the presence of a coupling reagent or a metal catalyst to form the guanidine derivative.

Introduction of Ethanedioate: The guanidine derivative is then treated with oxalic acid to form the ethanedioate salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes:

Bulk Reaction: Large quantities of octadecylamine and thiourea derivative are reacted in a controlled environment.

Purification: The resulting guanidine derivative is purified through crystallization or other separation techniques.

Formation of Ethanedioate Salt: The purified guanidine derivative is then reacted with oxalic acid to form the final product.

Análisis De Reacciones Químicas

Types of Reactions: Guanidine, octadecyl-, ethanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the guanidine group to other functional groups.

Substitution: The octadecyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Aplicaciones Científicas De Investigación

Biological Applications

1. Drug Delivery Systems

Guanidine derivatives have been studied for their role in enhancing cellular uptake of therapeutic agents. Research indicates that guanidinium-rich scaffolds can facilitate the translocation of bioactive molecules across cellular membranes, potentially improving the efficacy of drugs . This property is particularly valuable in the development of targeted therapies for cancer and other diseases.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies suggest that guanidine derivatives possess significant antibacterial properties against various pathogens. The mechanism typically involves electrostatic interactions with negatively charged bacterial cell walls, leading to cell disruption . This makes it a candidate for developing new antibacterial agents or agricultural bactericides.

Chemical Applications

1. Synthesis of Functional Materials

Guanidine, octadecyl-, ethanedioate can be used as a building block in the synthesis of functional materials such as surfactants and polymers. Its long hydrophobic chain contributes to surface activity, making it useful in formulating emulsifiers and stabilizers for various industrial applications.

2. Catalysis

The compound's unique structure allows it to act as a catalyst in certain organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it relevant in synthetic organic chemistry .

Industrial Applications

1. Coatings and Surface Treatments

Due to its surface-active properties, guanidine derivatives are explored for use in coatings that require enhanced adhesion and durability. They can impart anti-static and lubricating properties to surfaces, making them suitable for applications in electronics and automotive industries .

2. Agricultural Chemicals

The potential use of guanidine-based compounds as agri-bactericides has been highlighted in recent studies. Their effectiveness against plant pathogenic bacteria positions them as alternatives to conventional pesticides, contributing to sustainable agricultural practices .

Case Studies

Mecanismo De Acción

The mechanism of action of guanidine, octadecyl-, ethanedioate involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The guanidine group can form stable hydrogen bonds with biological molecules, while the octadecyl group can interact with hydrophobic regions of proteins and membranes. These interactions can influence the stability and function of the target molecules.

Comparación Con Compuestos Similares

Guanidine Hydrochloride: A commonly used guanidine derivative with similar basicity but lacking the hydrophobic octadecyl group.

Octadecylamine: Shares the hydrophobic octadecyl group but lacks the guanidine functionality.

Guanidine Carbonate: Another guanidine derivative with different counterions, used in various chemical applications.

Uniqueness: Guanidine, octadecyl-, ethanedioate is unique due to its combination of strong basicity from the guanidine group and hydrophobicity from the octadecyl group. This dual functionality makes it particularly useful in applications requiring both properties, such as surfactants and emulsifiers.

Actividad Biológica

Guanidine, octadecyl-, ethanedioate (CAS No. 110300-81-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a guanidine moiety linked to an octadecyl group and an ethanedioate component. This structure contributes to its amphiphilic nature, allowing it to interact with various biological membranes and targets.

The proposed mechanisms of action for guanidine derivatives often involve:

- Enzyme Interaction : The compound may interact with enzymes or receptors that play roles in cancer cell proliferation and neurodegenerative diseases.

- Cellular Pathway Modulation : It is suggested that guanidine derivatives can influence cellular pathways related to apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that guanidine compounds exhibit anticancer properties. For instance:

- Cytotoxicity : Certain guanidine derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness in inhibiting cell growth. For example, some cyclic guanidines demonstrated strong cytotoxicity against KB cell lines with IC50 values as low as 0.85 μM .

- Mechanistic Studies : Studies have indicated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Neuroprotective Effects

Emerging studies suggest that guanidine derivatives may possess neuroprotective properties:

- Neurodegenerative Disease Models : In models of neurodegenerative diseases, guanidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Mechanisms : The neuroprotective action is thought to be mediated through the inhibition of inflammatory pathways and the enhancement of cellular antioxidant defenses .

Research Findings and Case Studies

A review of recent literature highlights various studies focusing on the biological activities of guanidine compounds:

- Biological Activity Overview (2008-2012) :

- Marine-Derived Guanidines :

- Cytotoxicity Against Specific Cell Lines :

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | IC50 Value (μM) | Target Cell Line |

|---|---|---|---|

| Cytotoxicity | Cyclic Guanidine Derivative | 0.85 | KB Cell Lines |

| Anticancer Activity | Guanidine Alkaloid | 0.23 | Plasmodium falciparum |

| Neuroprotection | Guanidine Derivative | N/A | Neuronal Cells |

Propiedades

IUPAC Name |

2-octadecylguanidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N3.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;3-1(4)2(5)6/h2-18H2,1H3,(H4,20,21,22);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZRYADEJCLYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C(N)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40763228 | |

| Record name | Oxalic acid--N''-octadecylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40763228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110300-81-7 | |

| Record name | Oxalic acid--N''-octadecylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40763228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.